Lead sulfate tribasic

Description

Structure

2D Structure

Properties

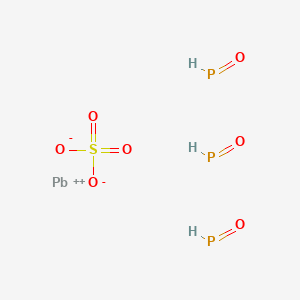

Molecular Formula |

H3O7P3PbS |

|---|---|

Molecular Weight |

447 g/mol |

IUPAC Name |

lead(2+);oxophosphane;sulfate |

InChI |

InChI=1S/H2O4S.3HOP.Pb/c1-5(2,3)4;3*1-2;/h(H2,1,2,3,4);3*2H;/q;;;;+2/p-2 |

InChI Key |

VXNANVUYLHGSMQ-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=P.O=P.O=P.[Pb+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Tribasic Lead Sulfate

Chemical Precipitation Routes

Chemical precipitation is a common and versatile method for producing tribasic lead sulfate (B86663). These methods involve the reaction of lead-containing precursors in an aqueous medium to precipitate the desired compound under controlled conditions.

Reaction Pathways of Lead Oxide and Lead Sulfate with Water

One established method for synthesizing tribasic lead sulfate involves the reaction between lead oxide (PbO) and lead sulfate (PbSO₄) in the presence of water. alapolystabs.com This process yields the crystalline structure of tribasic lead sulfate. alapolystabs.com A facile and energy-efficient approach involves reacting β-PbO with PbSO₄ at 30 °C. This reaction proceeds for 4 hours to produce phase-pure tribasic lead sulfate. researchgate.net The resulting product consists of elongated plates with dimensions of 4–8 μm in length, 1–3 μm in width, and 0.1–0.2 μm in thickness. researchgate.net

Synthesis from Lead Oxide and Sulfuric Acid or Ammonium (B1175870) Sulfate

Tribasic lead sulfate can be synthesized by reacting a slurry of lead monoxide with sulfuric acid. prepchem.comgoogle.com In one procedure, tartaric acid is added to a lead monoxide slurry, which is then heated to approximately 70°C. prepchem.com Sulfuric acid is then promptly added, and the mixture is aged for about an hour at 65°C to 70°C to form a base slurry of tribasic lead sulfate. prepchem.com The main chemical reaction for this process is: 4PbO + H₂SO₄ → 3PbO·PbSO₄·H₂O. google.com Acetic acid can be used as a catalyst in the reaction between lead monoxide and sulfuric acid in an aqueous medium. justia.com

Another synthetic route involves the use of ammonium sulfate. Lead monoxide can be reacted with ammonium sulfate and aqueous ammonia (B1221849). For instance, shaking 30 g of lead monoxide with 4.5 g of ammonium sulfate and 100 ml of 0.890 aqueous ammonia for 2 hours results in partial conversion to tribasic lead sulfate monohydrate. google.com Complete conversion to tribasic lead sulfate monohydrate can also be achieved by treating lead sulfate or monobasic lead sulfate with aqueous ammonia. google.com

A multi-step process using lead mud from waste lead-acid batteries also exists. This method involves desulfurization with sodium carbonate, conversion to lead nitrate (B79036) using nitric acid, precipitation of pure lead sulfate with sulfuric acid, and finally, synthesis of tribasic lead sulfate by reacting the purified lead sulfate with sodium hydroxide (B78521). google.comgoogle.com

Controlled Precipitation Parameters and Crystalline Morphology

The physical and chemical properties of tribasic lead sulfate are highly dependent on the parameters of the precipitation process. Factors such as temperature, pH, reaction time, and the order of reagent addition play a crucial role in determining the final product's characteristics. osti.gov

For example, in the synthesis from lead monoxide and sulfuric acid, the initial pH of the lead monoxide slurry can be around 9.7. After the addition of sulfuric acid, the pH drops significantly before rising to a final value of about 8.4 after the aging process. prepchem.com The temperature is maintained in a narrow range of 65°C to 70°C to ensure the formation of the desired crystalline phase. prepchem.com The presence of carbonate ions, which can be absorbed from the atmosphere, can also influence the composition of the final product by substituting for sulfate ions in the crystal lattice. psu.edu The reaction between PbO and H₂SO₄ in an aqueous medium has been studied to understand the formation mechanism, revealing that some unreacted PbO often remains at the end of the reaction. osti.gov

Table 1: Controlled Precipitation Parameters for Tribasic Lead Sulfate Synthesis

| Parameter | Value | Source |

|---|---|---|

| Starting Materials | Lead monoxide slurry, Sulfuric acid, Tartaric acid | prepchem.com |

| Initial pH | 9.7 | prepchem.com |

| Reaction Temperature | 65°C - 70°C | prepchem.com |

| Aging Time | 60 minutes | prepchem.com |

| Final pH | 8.4 | prepchem.com |

Solid-State Reaction Techniques

Solid-state reactions offer an alternative to precipitation methods, often involving high temperatures or mechanical energy to induce chemical transformations.

High-Temperature Sintering Methods

High-temperature sintering is a solid-state method that can be used in the synthesis of lead sulfates. While often employed for producing tetrabasic lead sulfate, tribasic lead sulfate is a key precursor in some of these processes. google.comgoogle.com For instance, tetrabasic lead sulfate can be produced by the solid-state reaction of tribasic lead sulfate monohydrate (3PbO·PbSO₄·H₂O) with lead oxide (PbO). google.comgoogle.com This reaction involves mixing the stoichiometric amounts of the reactants and heating them at temperatures between 500 and 700°C for 3 to 8 hours. google.comgoogle.com A heat treatment at 600°C for 5 hours of a mixture of one mole of tribasic lead sulfate with one mole of lead oxide resulted in an 83.4% conversion to tetrabasic lead sulfate. google.com The raw materials for high-temperature sintering can include lead oxide and sulfuric acid or lead sulfate, and this method typically yields products with a complete crystal shape and high purity. researchgate.net

Mechanochemical Synthesis via Reactive Grinding

Mechanochemical synthesis through reactive grinding is a novel method for preparing tribasic lead sulfate. researchgate.netgoogle.com This technique involves the mechanical treatment of reactants to induce a chemical reaction. The properties of the resulting phase are influenced by experimental parameters such as the stoichiometry and hygrometry of the starting materials, as well as the duration of the mechanical treatment. google.comnih.gov

A critical factor in this process is the presence of water. When reactive grinding is carried out with an excess of water, tribasic lead sulfate is the sole product. google.com This method yields samples with a small particle size and high reactivity. google.comnih.gov

Transformation from Other Lead Compounds (e.g., PbO, PbSO₄)

The synthesis of tribasic lead sulfate (3PbO·PbSO₄·H₂O) can be achieved through the chemical transformation of other more common lead compounds, primarily lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄). These methods involve reacting the precursor compounds under specific conditions to yield the desired tribasic form.

One of the most direct methods involves the reaction of lead oxide with sulfuric acid in an aqueous medium. osti.govchembk.com The general chemical equation for this process is often represented as: 4PbO + H₂SO₄ → 3PbO·PbSO₄·H₂O google.com

The reaction is typically performed by creating a slurry of lead oxide in water, to which sulfuric acid is added under controlled temperature and agitation. osti.govprepchem.com The temperature is a critical parameter, with studies showing that maintaining it between 65°C and 70°C facilitates the conversion. prepchem.com However, research indicates that this direct reaction may not always lead to a pure phase of tribasic lead sulfate, with some unreacted lead oxide often remaining. osti.gov The presence of a sulphation-promoting catalyst, such as acetate (B1210297) ions, can be used to ensure the complete conversion of the solid phase to hydrated tribasic lead sulfate before any subsequent conversion to other forms like monobasic lead sulfate. google.com

Another facile and energy-saving approach involves the direct reaction between lead oxide (specifically the β-PbO polymorph) and lead sulfate (PbSO₄) at a relatively low temperature of 30°C. researchgate.net This method has been reported to produce phase-pure tribasic lead sulfate plates within four hours. researchgate.net

More complex synthesis routes have also been developed. One such process involves treating starting materials like lead monoxide or lead sulfate with aqueous ammonia, or mixtures of aqueous ammonia and ammonium sulfate. google.com For instance, treating lead monoxide with a mixture of aqueous ammonia and ammonium sulfate can result in the formation of tribasic lead sulfate monohydrate. google.com Similarly, pure tribasic lead sulfate monohydrate can be obtained by treating lead sulfate or monobasic lead sulfate with aqueous ammonia. google.com

A multi-step transformation process starting from lead sulfate involves several intermediate compounds. In one method, lead sulfate is first converted to lead carbonate (PbCO₃) using sodium carbonate. The lead carbonate is then dissolved in nitric acid to form a lead nitrate solution. This solution is subsequently reacted with sulfuric acid to precipitate pure lead sulfate, which is finally reacted with a caustic soda (sodium hydroxide) solution to synthesize tribasic lead sulfate. google.comgoogle.com

Table 1: Summary of Transformation Methods from Lead Compounds

| Starting Compound(s) | Primary Reagent(s) | Key Conditions | Reported Product | Source(s) |

|---|---|---|---|---|

| Lead Oxide (PbO) | Sulfuric Acid (H₂SO₄) | Aqueous slurry, 65-70°C | Tribasic lead sulfate | osti.govprepchem.com |

| β-PbO, Lead Sulfate (PbSO₄) | - (Direct reaction) | 30°C, 4 hours | Phase-pure tribasic lead sulfate | researchgate.net |

| Lead Monoxide (PbO) | Aqueous Ammonia, Ammonium Sulfate | Shaking for 2 hours | Partial conversion to tribasic lead sulfate monohydrate | google.com |

| Lead Sulfate (PbSO₄) | Aqueous Ammonia | Hand shaking for 2 hours | Substantially pure tribasic lead sulfate monohydrate | google.com |

| Lead Sulfate (PbSO₄) | Sodium Carbonate, Nitric Acid, Sulfuric Acid, Sodium Hydroxide | Multi-step conversion via PbCO₃ and Pb(NO₃)₂ | Tribasic lead sulfate | google.comgoogle.com |

Sustainable and Recyclate-Based Synthesis

Growing environmental concerns and the push for a circular economy have spurred research into sustainable methods for producing tribasic lead sulfate, particularly those that utilize waste materials from industrial processes. google.comjustdial.com

A primary source for recyclate-based synthesis is the scrap lead paste from spent lead-acid batteries. metalschemicalsgroup.com This paste is a complex mixture but is primarily composed of lead sulfate (PbSO₄), lead dioxide (PbO₂), and lead oxide (PbO). diva-portal.orgnih.gov The high lead content makes it a valuable secondary raw material. metalschemicalsgroup.com The recycling of this material not only provides a cost-effective feedstock but also mitigates the environmental pollution associated with battery waste. google.comconscientiabeam.com

Several hydrometallurgical processes have been developed to convert scrap lead paste into tribasic lead sulfate. A common strategy involves a desulfurization step, followed by conversion to a soluble lead salt, and subsequent precipitation and synthesis of the final product.

One detailed method outlines the following steps:

Desulfurization: The scrap lead paste (referred to as lead mud) is treated with a sodium carbonate (Na₂CO₃) solution. This converts the lead sulfate into lead carbonate (PbCO₃), with the sulfate being transferred into the solution as sodium sulfate, a recoverable by-product. google.comgoogle.compatsnap.com

Purification: The precipitated lead carbonate is filtered and then dissolved in nitric acid (HNO₃) to produce a lead nitrate (Pb(NO₃)₂) solution. google.comgoogle.com

Precipitation: Pure lead sulfate is then precipitated from the lead nitrate solution by adding sulfuric acid. google.comgoogle.com

Synthesis: Finally, the purified lead sulfate is reacted with a sodium hydroxide (NaOH) solution under controlled conditions (e.g., normal temperature and pressure for 40-60 minutes) to synthesize tribasic lead sulfate. google.comgoogle.com The resulting product is then filtered, dried, and crushed. google.com

This process effectively recycles the lead content from the waste paste into a high-purity chemical product, demonstrating a circular approach to resource management. google.com Another approach involves reacting the waste paste with ammoniacal liquor at an elevated temperature (60°C) to produce tribasic lead sulfate directly. google.com

Table 2: Typical Process Flow for Tribasic Lead Sulfate Synthesis from Scrap Lead Paste

| Process Step | Description | Key Reagents | Intermediate/Final Product | Source(s) |

|---|---|---|---|---|

| 1. Desulfurization | Reaction of scrap lead paste with a carbonate solution to remove sulfate. | Sodium Carbonate (Na₂CO₃) | Lead Carbonate (PbCO₃) precipitate | google.comgoogle.compatsnap.com |

| 2. Dissolution | The lead carbonate precipitate is dissolved to form a soluble lead salt solution. | Nitric Acid (HNO₃) | Lead Nitrate (Pb(NO₃)₂) solution | google.comgoogle.com |

| 3. Precipitation | Pure lead sulfate is precipitated from the solution. | Sulfuric Acid (H₂SO₄) | Purified Lead Sulfate (PbSO₄) | google.comgoogle.com |

| 4. Synthesis | The purified lead sulfate is reacted with an alkali to form the final product. | Sodium Hydroxide (NaOH) | Tribasic Lead Sulfate | google.comgoogle.com |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alapolystabs.com In the context of tribasic lead sulfate synthesis, this involves developing more environmentally benign and energy-efficient methods.

Research is ongoing to find even more sustainable pathways. One area of investigation is the use of different transforming agents for desulfurization. A study comparing various agents found that ammonium carbonate ((NH₄)₂CO₃) can be effectively used for desulfurization in a hydrometallurgical process, which is presented as a novel approach with minimal pollution and low energy consumption. nih.gov Another environmentally friendly route involves the conversion of lead sulfates to lead oxalate, which has a strong thermodynamic driving force. osti.govmdpi.com

Furthermore, innovations in the initial paste-making process itself can contribute to greener synthesis. For example, using a dilute solution of hydrogen peroxide instead of sulfuric acid to create lead-oxide pastes has been shown to reduce or even eliminate the need for long, energy-intensive curing and drying cycles. google.com This not only saves energy but also helps to reduce the potential for airborne lead dust in manufacturing environments. google.com These approaches align with the goals of green chemistry by improving efficiency and reducing the environmental footprint of tribasic lead sulfate production. alapolystabs.com

Crystallography and Advanced Structural Characterization of Tribasic Lead Sulfate

Determination of Crystal Structure

The crystal structure of tribasic lead sulfate (B86663) has been determined through a combination of diffraction methods, providing a comprehensive understanding of its atomic arrangement.

Single crystal X-ray diffraction has been a pivotal technique in resolving the crystal structure of tribasic lead sulfate. researchgate.net This method involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis of these patterns allows for the determination of the unit cell dimensions and the positions of the individual atoms within the crystal lattice.

Powder neutron diffraction has been used in conjunction with single crystal X-ray diffraction to provide a more complete picture of the tribasic lead sulfate structure. researchgate.netresearchgate.net Neutrons are particularly sensitive to the positions of lighter elements like hydrogen, which are difficult to locate accurately using X-rays alone. This combined approach has enabled a more precise determination of the locations of the hydrogen atoms within the water molecule and hydroxyl groups in the crystal structure. researchgate.net

The use of powder neutron diffraction was instrumental in correcting the chemical formula of tribasic lead sulfate to 3PbO·PbSO₄·H₂O, highlighting the presence of a water molecule. researchgate.net This technique, often utilizing Rietveld refinement, allows for the analysis of various properties such as crystallinity and atomic ordering. osti.gov The data from these analyses have revealed weak hydrogen bonds between the OH groups and an oxygen atom of a sulfate group. researchgate.netresearchgate.net

Based on single crystal X-ray diffraction data, tribasic lead sulfate crystallizes in the triclinic space group P1. researchgate.netresearchgate.netresearchgate.net The unit cell parameters, which define the size and shape of the fundamental repeating unit of the crystal, have been determined with high precision.

| Parameter | Value |

|---|---|

| a | 6.378(1) Å |

| b | 7.454(2) Å |

| c | 10.308(2) Å |

| α | 75.26(3)° |

| β | 79.37(3)° |

| γ | 88.16(3)° |

These parameters, derived from experimental data, are essential for any further crystallographic analysis and for understanding the material's physical properties. researchgate.netresearchgate.net

Microstructural and Morphological Analysis

The microstructure and morphology of tribasic lead sulfate particles play a significant role in its practical applications, influencing factors like reactivity and dispersibility.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at a microscopic level. For tribasic lead sulfate, SEM studies have revealed its characteristic particle shape. The crystals are typically described as having a prismatic or needle-like morphology. diva-portal.orgiyte.edu.tr More specifically, they have been observed as elongated plates. researchgate.net This needle-like structure is a key identifying feature in morphological analyses. iyte.edu.tr The morphology of tribasic lead sulfate, along with other basic lead sulfates, can be influenced by the preparation method. google.comgoogle.comepo.org

The size of tribasic lead sulfate particles is a critical parameter. Studies have reported that these prismatic crystals are typically 1 to 4 micrometers (µm) in length and 0.2 to 0.8 µm in width. diva-portal.org More recent research has described elongated plates with dimensions of 4 to 8 µm in length, 1 to 3 µm in width, and 0.1 to 0.2 µm in thickness. researchgate.net The particle size distribution can be influenced by synthesis conditions. For instance, different preparation methods, such as solution versus paste processes, can yield crystals of varying sizes and regularity. google.comgoogle.comepo.org A uniform particle size and distribution are often desired to ensure good dispersion in matrices like PVC, which can enhance properties such as heat stability. shivkrupaindustry.com

Influence of Synthesis Conditions on Crystal Habit

The crystal habit, or the characteristic external shape, of tribasic lead sulfate is highly dependent on the synthesis conditions. Different preparation methods yield crystals with distinct morphologies, which can impact its application, for instance, as an active material in lead-acid batteries.

Pure tribasic lead sulfate hydrate (B1144303) has been synthesized via several methods, including:

Precipitation: This method involves precipitating the compound from a lead acetate (B1210297) solution within a buffered ammonia (B1221849) solution. researchgate.net

Grinding/Solid-State Reaction: This technique can involve the reactive grinding of lead oxide (PbO) and sulfuric acid (H₂SO₄) or heating a mixture of lead oxide and lead sulfate. researchgate.netgoogle.com The reaction of β-PbO with PbSO₄ at 30°C for 4 hours has been shown to produce elongated plates of tribasic lead sulfate, typically 4–8 μm in length, 1–3 μm in width, and 0.1–0.2 μm in thickness. researchgate.net

Slurry Reaction: A common industrial method involves reacting a lead monoxide slurry with sulfuric acid at controlled temperatures (e.g., 65-70°C) and pH. prepchem.com Adding tartaric acid as a chelating agent can influence the reaction. prepchem.com

Studies using scanning electron microscopy (SEM) have shown that the morphology can be controlled. For example, an EG-mediated precursor, when calcined, can be transformed into fine particles of lead oxide, demonstrating how precursors influence the final product's morphology. researchgate.net The temperature, pH, and presence of additives during synthesis are critical parameters that affect the resulting crystal size and shape, which can range from fine particles to well-defined plates. researchgate.netosti.gov

Interatomic Bonding and Polyhedral Coordination Environments

The crystal structure of tribasic lead sulfate is defined by the specific bonding arrangements between its constituent atoms. The coordination environments of the lead ions are particularly complex due to the influence of the lead(II) cation's lone pair of electrons.

The strongest linkages within the tribasic lead sulfate structure are the lead-oxygen (Pb-O) bonds. researchgate.net Crystallographic data reveal that these bond lengths are typically less than 2.5 Å. researchgate.net This is consistent with the Pb-O distances observed in related lead(II) oxides, which generally fall within the 2.3–2.5 Å range. These strong Pb-O bonds form the primary structural units that define the layers within the crystal. researchgate.net

Neutron diffraction studies have been crucial in identifying the hydrogen bonding network within tribasic lead sulfate. The structure contains hydroxyl (OH) groups, and it has been shown that two such OH groups form weak hydrogen bonds to a single oxygen atom belonging to a sulfate (SO₄) group. researchgate.net This interaction helps to link the layers within the crystal structure. The analysis of hydroxyl stretching bands in the Raman spectra of related basic lead sulfate-carbonate minerals allows for the estimation of hydrogen bond distances, which typically range from 2.783 to 2.916 Å. researchgate.net

The coordination environment around the lead (Pb²⁺) ions in tribasic lead sulfate is irregular. researchgate.net This irregularity is a hallmark of lead(II) compounds and is attributed to the stereochemically active 6s² lone pair of electrons. This lone pair occupies space in the coordination sphere, resulting in a distorted or "hemidirected" coordination geometry, where the bonds are directed to one hemisphere of the coordination sphere. nih.gov

Comparative Crystallographic Studies with Related Lead Oxysulfates

The crystal structure of tribasic lead sulfate (3PbO·PbSO₄·H₂O) shares fundamental similarities with other lead oxysulfates, such as tetrabasic lead sulfate (4PbO·PbSO₄), and even with the polymorphic forms of lead monoxide (α-PbO and β-PbO). researchgate.netosti.gov

A key common feature is the presence of similar structural units. researchgate.net Specifically, the layered structure of tribasic lead sulfate can be seen as being derived from the structure of tetragonal PbO. osti.gov The structure of tetrabasic lead sulfate is also closely related to that of tetragonal PbO, where one of the lead sites is occupied by a sulfate group. osti.gov These structural relationships suggest that the formation of these phases during industrial processes, such as the curing of lead-acid battery plates, may be influenced by heterogeneous nucleation, where the structure of the reactant (like PbO) guides the formation of the product (tribasic or tetrabasic lead sulfate). osti.gov

The structure of tribasic lead sulfate can be described as consisting of two types of layers stacked in an alternating sequence: one layer is a hexagonal net of lead atoms, while the other is a similar layer but with half of the lead atoms replaced by sulfur and hydrogen atoms. researchgate.netresearchgate.netresearchgate.net This contrasts with the simpler orthorhombic crystal structure of normal lead(II) sulfate (anglesite, PbSO₄), where each Pb²⁺ ion is surrounded by 12 oxygen atoms from 7 sulfate ions in a more regular arrangement. wikipedia.org

| Compound | Formula | Crystal System | Key Structural Features | Reference |

|---|---|---|---|---|

| Tribasic Lead Sulfate | 3PbO·PbSO₄·H₂O | Triclinic | Layered structure derived from PbO; irregular Pb coordination; hydrogen bonding. | researchgate.netosti.gov |

| Tetrabasic Lead Sulfate | 4PbO·PbSO₄ | Monoclinic | Structure closely related to tetragonal PbO; disordered sulfate group. | osti.gov |

| Lead(II) Sulfate | PbSO₄ | Orthorhombic | Barite structure type; 12-coordinate lead ions (PbO₁₂). | wikipedia.org |

| Lead(II) Oxide (Litharge) | α-PbO | Tetragonal | Layered structure; basic building block for basic lead sulfates. | researchgate.netosti.gov |

Chemical Reactivity and Transformation Pathways of Tribasic Lead Sulfate

Thermal Transformation Studies

The thermal stability and transformation of tribasic lead sulfate (B86663) (3PbO·PbSO₄·H₂O) are critical for its applications, particularly in the manufacturing of lead-acid battery plates. High temperatures induce a series of changes, including conversion to other basic lead sulfates, formation of intermediate phases, and eventual decomposition.

Tribasic lead sulfate can be converted into tetrabasic lead sulfate through thermal treatment. This conversion is a key step in the curing process of positive plates for lead-acid batteries, as tetrabasic lead sulfate is known to improve the cycle life of the battery. researchgate.netroyalsocietypublishing.org The transformation can be achieved through a solid-state reaction, typically by heating a mixture of tribasic lead sulfate and lead oxide (PbO). google.com

Research has shown that heating hydrated tribasic lead sulfate (3PbO·PbSO₄·H₂O) initiates the formation of tetrabasic lead sulfate at approximately 270°C. researchgate.net The efficiency and degree of conversion are dependent on temperature and duration. For instance, heating a stoichiometric mixture of one mole of tribasic lead sulfate with one mole of lead oxide can achieve significant conversion to tetrabasic lead sulfate at temperatures between 500 and 700°C. google.com One study achieved a 93% degree of transformation by heating the mixture at 650°C. google.com

Table 1: Thermal Conversion of Tribasic Lead Sulfate to Tetrabasic Lead Sulfate

| Starting Materials | Temperature | Duration | Degree of Transformation | Source |

|---|---|---|---|---|

| 1 mole 3PbO·PbSO₄·H₂O + 1 mole PbO | 600°C | 5 hours | 83.4% | google.com |

| 3PbO·PbSO₄·H₂O + PbO mixture | 650°C | Not Specified | 93% | google.com |

| Heating of 3PbO·PbSO₄·H₂O | Starts at 270°C | Not Specified | Formation initiated | researchgate.net |

During the thermal treatment of hydrated tribasic lead sulfate (3PbO·PbSO₄·H₂O), the formation of an intermediate amorphous phase has been observed. researchgate.net This phase change occurs at approximately 210°C and is associated with the loss of water from the hydrated crystal structure. researchgate.net The transition to an amorphous state signifies a structural rearrangement before the subsequent crystallization into more stable forms like tetrabasic lead sulfate at higher temperatures. researchgate.net

At temperatures exceeding those required for the conversion to tetrabasic lead sulfate, the compound begins to decompose. Studies on the thermal production of tetrabasic lead sulfate from tribasic lead sulfate show that the resulting product decomposes upon further heating to 850°C. researchgate.net

The ultimate decomposition of lead sulfates at very high temperatures involves the release of sulfur oxides. Lead(II) sulfate (PbSO₄) decomposes when heated above 1000°C, yielding lead(II) oxide (PbO) and sulfur trioxide (SO₃). wikipedia.org Thermogravimetric analysis has shown that the decomposition of PbSO₄ occurs in stages between approximately 880°C and 1200°C, with the final product being PbO. scirp.org It is expected that basic lead sulfates follow a similar final decomposition pathway, ultimately yielding lead oxide as the solid residue. wikipedia.orgscirp.org

Table 2: Decomposition Temperatures of Lead Sulfate Compounds

| Compound | Decomposition Temperature | Products | Source |

|---|---|---|---|

| Product from heating 3PbO·PbSO₄·H₂O (predominantly 4PbO·PbSO₄) | Begins at 850°C | Not fully specified | researchgate.net |

| Lead(II) Sulfate (PbSO₄) | >1000°C | PbO(s) + SO₃(g) | wikipedia.org |

| Lead(II) Sulfate (PbSO₄) | 886°C - 1142°C | PbO | scirp.org |

pH-Dependent Chemical Speciation and Solubility Investigations

The chemical behavior of tribasic lead sulfate in aqueous solutions is heavily influenced by pH, which governs its solubility and the speciation of lead ions.

The solubility of lead compounds is strongly dependent on pH because the chemical form of the aqueous lead(II) ion (Pb²⁺) varies with the hydrogen ion concentration. researchgate.net In acidic to near-neutral solutions (up to pH 6.0), the predominant species is the simple hydrated Pb²⁺ ion. researchgate.net As the pH increases into the alkaline range, hydrolysis reactions occur, leading to the formation of various lead hydroxide (B78521) species. researchgate.net

When the pH rises above 6.0, the concentration of Pb²⁺ decreases, while the concentrations of species such as Pb(OH)⁺, Pb₃(OH)₄²⁻, and aqueous Pb(OH)₂ increase. researchgate.net In sufficiently alkaline conditions, the formation of tribasic lead sulfate can occur. researchgate.net If a strong base like sodium hydroxide is added to a solution of Pb²⁺ ions, a white precipitate of lead(II) hydroxide, Pb(OH)₂, is initially formed. libretexts.org However, if more base is added, this precipitate can redissolve, forming soluble tetrahydroxidoplumbate(II) complexes, [Pb(OH)₄]²⁻. wikipedia.orglibretexts.org

Table 3: Predominant Aqueous Lead Species at Various pH Regimes

| pH Range | Predominant Lead Species | Source |

|---|---|---|

| < 6.0 | Pb²⁺ | researchgate.net |

| > 6.0 | Pb(OH)⁺, Pb₃(OH)₄²⁻, Pb(OH)₂(aq) | researchgate.net |

| Highly Alkaline | [Pb(OH)₄]²⁻ (soluble complex) | wikipedia.orglibretexts.org |

In electrochemical systems like lead-acid batteries, the behavior of lead sulfates is defined by a dynamic dissolution-deposition mechanism. researchgate.netbatteryuniversity.com During battery discharge, lead (Pb) at the negative electrode and lead dioxide (PbO₂) at the positive electrode react with sulfuric acid to form lead sulfate (PbSO₄). atomfair.comdiva-portal.org This lead sulfate initially forms as fine, amorphous crystals on the surface of the electrodes. squarespace.com

During the charging process, this reaction is reversed. The lead sulfate crystals must first dissolve back into the electrolyte, releasing Pb²⁺ ions. researchgate.netbatteryuniversity.com These ions are then electrochemically reduced to metallic lead at the negative plate and oxidized to lead dioxide at the positive plate. researchgate.net This "dissolution-precipitation mechanism" is fundamental to the battery's operation. researchgate.net Tribasic and tetrabasic lead sulfates are important precursor materials in the positive paste, and their morphology influences the structure of the lead dioxide formed during charging, thereby affecting the battery's performance and lifespan. researchgate.netroyalsocietypublishing.org If a battery remains in a discharged state for too long, the amorphous lead sulfate can convert into larger, stable, and less soluble crystals, a process known as sulfation, which hinders the dissolution process and reduces battery capacity. atomfair.comsquarespace.com

Reaction with Acids and Alkalis

Tribasic lead sulfate exhibits reactivity towards both acidic and alkaline solutions, leading to the formation of various lead compounds. The nature of the products formed is dependent on the specific reactant and the reaction conditions.

Reaction with Acids:

Tribasic lead sulfate is soluble in certain acids, undergoing chemical transformation. For instance, it dissolves in nitric acid and hot concentrated hydrochloric acid. The reaction with nitric acid results in the formation of lead nitrate (B79036), lead sulfate, and water. This reactivity is a key principle in some analytical procedures and synthesis methods.

In the presence of strong acids like hydrochloric acid (HCl), particularly at elevated temperatures, tribasic lead sulfate is converted into lead chloride (PbCl₂) and lead sulfate (PbSO₄). A proposed reaction for its role in scavenging HCl during the thermal degradation of polyvinyl chloride (PVC) is:

6HCl + 3PbO·PbSO₄ → 3PbCl₂ + PbSO₄ + 3H₂O researchgate.net

This reaction highlights the ability of the lead oxide component of the basic salt to neutralize acid.

The compound is also partially soluble in acetic acid.

Reaction with Alkalis:

Tribasic lead sulfate is also susceptible to reaction with alkaline solutions. It is soluble in alkalis, a characteristic that is exploited in certain industrial processes. pvcchemical.com For example, a method for preparing tribasic lead sulfate involves the alkalization of lead sulfate with sodium hydroxide (NaOH). google.comgoogle.com This indicates that under specific conditions, an equilibrium can be driven towards the formation of the basic salt.

When lead(II) sulfate is treated with a concentrated alkali, it can form soluble tetrahydroxidoplumbate(II) [Pb(OH)₄]²⁻ complexes. wikipedia.org While this reaction is for the simple lead sulfate, it provides insight into the behavior of the sulfate moiety in a strongly alkaline environment. A similar transformation can be inferred for the basic sulfate, where the lead components would react to form plumbite complexes. For instance, treating lead sulfate with sodium hydroxide can yield sodium plumbite (Na₂Pb(OH)₄). sciencemadness.org

The following table summarizes the reactivity of tribasic lead sulfate with various acids and alkalis.

| Reactant | Products | Observations |

| Nitric Acid (HNO₃) | Lead(II) nitrate (Pb(NO₃)₂), Lead(II) sulfate (PbSO₄), Water (H₂O) | Soluble in nitric acid. |

| Hydrochloric Acid (HCl) | Lead(II) chloride (PbCl₂), Lead(II) sulfate (PbSO₄), Water (H₂O) | Soluble in hot concentrated HCl. |

| Acetic Acid (CH₃COOH) | - | Partially soluble. |

| Sodium Hydroxide (NaOH) | Sodium plumbite (Na₂[Pb(OH)₄]) | Soluble in alkali solutions. |

Solid-State Reactivity in Multi-Component Systems

Tribasic lead sulfate is a crucial component in various multi-component solid-state systems, most notably in the stabilization of polyvinyl chloride (PVC) and in the active paste of lead-acid batteries. Its reactivity in these systems is fundamental to its functional performance.

In the context of PVC stabilization, tribasic lead sulfate acts as a heat stabilizer by reacting with the hydrogen chloride (HCl) gas that is liberated during the thermal degradation of the polymer. alphachem.bizalapolystabs.com This acid-scavenging function prevents the autocatalytic degradation of PVC. The reaction involves the basic lead oxide portion of the compound neutralizing the HCl to form lead chloride and water, as previously mentioned. researchgate.net It is also suggested that the presence of -O-Pb-OH groups in the stabilizer facilitates the exchange of hydroxyl groups for chlorine, thereby preventing the degradation of the PVC chains. researchgate.net

In lead-acid batteries, basic lead sulfates, including tribasic lead sulfate, are formed during the curing process of the battery paste. wikipedia.orgresearchgate.net The paste is a mixture of leady oxide (a combination of lead and lead oxide), sulfuric acid, and various additives. The formation of tribasic lead sulfate is a key step in developing the desired crystal structure and morphology of the active material in the battery plates. alapolystabs.comscribd.com During the initial formation (charging) of the battery, the tribasic lead sulfate is electrochemically converted into lead dioxide (PbO₂) at the positive plate and metallic lead (Pb) at the negative plate. researchgate.net The specific nature of the basic lead sulfates in the cured paste influences the final performance and cycle life of the battery.

The following table outlines the role and solid-state reactivity of tribasic lead sulfate in different multi-component systems.

| System | Role | Transformation Pathway |

| Polyvinyl Chloride (PVC) | Heat Stabilizer | Reacts with HCl to form PbCl₂, PbSO₄, and H₂O. researchgate.net |

| Lead-Acid Battery Paste | Precursor to Active Material | Electrochemically converted to PbO₂ (positive plate) and Pb (negative plate) during formation. researchgate.net |

Electrochemical Behavior and Research in Lead Acid Battery Systems

Role as an Intermediate Phase in Battery Plate Formation

Tribasic lead sulfate (B86663) is a key crystalline phase that develops in the lead paste—a mixture of leady oxide, sulfuric acid, and water—applied to the battery grids. This phase is not a final active material but a precursor that undergoes transformations during the later stages of battery manufacturing.

The curing process is a critical step in the manufacturing of lead-acid battery plates, where the pasted plates are held in a controlled environment of specific temperature and humidity. During this stage, the leady oxide in the paste reacts with sulfuric acid to form tribasic lead sulfate. This transformation is essential for developing a cohesive, porous mass with strong adhesion to the grid structure. The formation of tribasic lead sulfate, along with other basic lead sulfates, contributes to the mechanical strength and electrical performance of the final battery plates.

The composition of the cured paste, particularly the relative amounts of tribasic lead sulfate (3BS) and tetrabasic lead sulfate (4BS), is influenced by several factors. These include the properties of the initial leady oxide, the amounts of water and sulfuric acid used in the paste, and the conditions of the curing process itself, such as temperature, humidity, and duration. royalsocietypublishing.org

Higher curing temperatures generally favor the formation of tetrabasic lead sulfate over tribasic lead sulfate. royalsocietypublishing.org The ratio of these two crystalline structures is critical, as it directly impacts the final properties of the active material and, consequently, the battery's performance. royalsocietypublishing.org Research has shown that the addition of tetrabasic lead sulfate as crystal seeds in the paste can promote the generation of 4BS and alter the final composition of the cured plate. nih.gov

| Component | Composition without 4BS Addition (wt. %) | Composition with 4BS Addition (wt. %) |

|---|---|---|

| Tetrabasic Lead Sulfate (4BS) | 35.4 | 51.1 |

| Tribasic Lead Sulfate (3BS) | 38.2 | 27.2 |

| α-PbO | 15.1 | 11.6 |

| β-PbO | 9.3 | 8.0 |

| Pb | 2.0 | 2.1 |

This table illustrates the effect of adding tetrabasic lead sulfate (4BS) as crystal seeds on the phase composition of the cured positive plate. The addition of 4BS leads to a significant increase in its own content and a corresponding decrease in the content of tribasic lead sulfate (3BS). nih.gov

Electrochemical Transformation Dynamics

Following the curing process, the battery plates undergo "formation," an electrochemical process that converts the basic lead sulfates into the final active materials: lead dioxide (PbO₂) for the positive plate and spongy lead (Pb) for the negative plate.

During the initial stages of the electrochemical formation process, tribasic lead sulfate is converted. On the positive plate, it is oxidized to lead dioxide, while on the negative plate, it is reduced to metallic lead. Cyclic voltammetry studies on lead electrodes in sulfuric acid show that the reduction of basic lead sulfates occurs at potentials below 0 V. tue.nl The specific potential at which these transformations happen is dependent on various factors, including the pH within the pores of the electrode. tue.nl

The lead dioxide formed on the positive plate exists in two polymorphic forms: α-PbO₂ and β-PbO₂. Research indicates a direct relationship between the precursor basic lead sulfate and the resulting lead dioxide polymorph. Tribasic lead sulfate is known to convert into β-PbO₂. royalsocietypublishing.orgnih.gov In contrast, tetrabasic lead sulfate is a precursor to α-PbO₂. royalsocietypublishing.orgnih.gov

The relative amounts of these two polymorphs are significant as they have different electrochemical properties. β-PbO₂ is recognized for its higher discharge capacity and greater electrochemical activity. royalsocietypublishing.org α-PbO₂, on the other hand, has a larger crystal size, which contributes to the structural integrity of the positive active material, potentially leading to a longer cycle life. royalsocietypublishing.org

| Component | Composition without 4BS Addition (wt. %) | Composition with 4BS Addition (wt. %) |

|---|---|---|

| α-PbO₂ | 28.3 | 39.2 |

| β-PbO₂ | 69.5 | 60.9 |

This table shows the composition of the positive plate after the formation process. The plate with the initial addition of 4BS shows a higher content of α-PbO₂, which is consistent with the conversion pathway of 4BS to α-PbO₂. nih.gov

Therefore, controlling the formation of tribasic lead sulfate during the curing process is a key factor in tailoring the performance characteristics of a lead-acid battery, allowing for a trade-off between high initial capacity and long-term durability. The addition of specific additives, such as tetrabasic lead sulfate crystal seeds, has been shown to be an effective method for manipulating this ratio and, as a result, enhancing the cycle life of the battery. royalsocietypublishing.org For instance, one study demonstrated that adding 1 wt% of 4BS as crystal seeds increased the 100% charge-discharge cycle life of a valve-regulated lead-acid battery from 365 to 523 cycles. royalsocietypublishing.org

Fundamental Research on Tribasic Lead Sulfate as Active Material

Tribasic lead sulfate (3PbO·PbSO₄·H₂O), commonly referred to as 3BS, is a significant crystalline phase formed during the curing process of leady oxide paste in the production of lead-acid batteries. Its characteristics have a profound impact on the subsequent formation process and the ultimate performance of the battery plates. While traditionally viewed as a precursor to the final active materials, research has also explored its direct role and electrochemical behavior within the battery system.

Performance as a Negative Active Material

Although tribasic lead sulfate is a key component in the cured plates of both positive and negative electrodes, extensive research has been conducted to evaluate its performance when used directly as the negative active material (NAM). Studies have shown that electrodes prepared directly from pure, chemically synthesized 3BS exhibit notable electrochemical performance.

One study reported a facile and energy-efficient method to prepare phase-pure 3BS powders by reacting β-PbO with PbSO₄ at 30°C. researchgate.net The resulting material consisted of elongated plates, which were then used to create a negative electrode. researchgate.net When compared to traditional electrodes made from leady oxide, α-PbO, or β-PbO, the 3BS electrode demonstrated superior performance. In a flooded cell, this electrode was capable of delivering a discharge capacity of over 90 mAh g⁻¹ at a current density of 120 mA g⁻¹ for more than 100 cycles at a 100% depth of discharge (DOD). researchgate.net Furthermore, after 550 cycles, it retained more than 80% of its initial capacity, highlighting its potential as a viable negative active material. researchgate.net

The use of 3BS as the primary negative material can also offer manufacturing advantages, such as reducing the curing and drying times for the plates, which in turn can lead to energy savings and more uniform production. researchgate.net

Comparative Discharge Capacity of Negative Electrodes from Different Precursors

| Precursor Material | Initial Discharge Capacity (mAh g⁻¹) at 120 mA g⁻¹ | Cycle Life (100% DOD) |

| Tribasic Lead Sulfate (3BS) | > 90 | > 100 cycles with >90 mAh/g |

| Leady Oxide | Lower than 3BS | Not specified |

| α-PbO | Lower than 3BS | Not specified |

| β-PbO | Lower than 3BS | Not specified |

Impact on Battery Cell Characteristics

The presence and characteristics of tribasic lead sulfate in the cured paste significantly influence the final properties of the battery cells. The ratio of 3BS to another basic lead sulfate, tetrabasic lead sulfate (4BS), is a critical factor that dictates the ultimate performance trade-offs between capacity and cycle life. nih.gov

During the electrochemical formation process, tribasic lead sulfate in the positive plate is converted into β-PbO₂, which has a higher electrochemical activity and contributes to a greater initial discharge capacity. nih.gov In contrast, tetrabasic lead sulfate transforms into α-PbO₂, which is composed of larger, harder particles that form a more robust structure, leading to improved cycle life. nih.gov Therefore, a higher proportion of 3BS in the cured paste generally results in a battery with a higher initial capacity. nih.gov

However, plates that are predominantly composed of 3BS may exhibit lower mechanical strength compared to those with a higher content of 4BS. scribd.com The interlocking, needle-like crystal structure of 4BS provides a stronger physical framework for the active material. scribd.com This highlights a fundamental design consideration in lead-acid battery manufacturing: balancing the 3BS/4BS ratio to achieve the desired combination of high capacity and long-term durability.

Influence of Basic Lead Sulfate Type on Positive Plate Characteristics

| Precursor | Formed Active Material | Primary Contribution to Performance |

| Tribasic Lead Sulfate (3BS) | β-PbO₂ | High Discharge Capacity |

| Tetrabasic Lead Sulfate (4BS) | α-PbO₂ | Enhanced Cycle Life and Mechanical Strength |

Mechanistic Studies of Basic Lead Sulfate Precipitation in Electrodes

The formation of tribasic lead sulfate in lead-acid battery paste is a complex precipitation reaction that occurs when leady oxide (a mixture of PbO and free lead) is mixed with sulfuric acid and water. scribd.comosti.gov Mechanistic studies have been conducted to understand the parameters that govern this reaction and the resulting crystal morphology.

The reaction between lead(II) oxide and sulfuric acid in an aqueous environment is not a simple, direct conversion. Research has shown that the formation of 3BS is a dissolution-recrystallization process. acs.org Initially, the lead oxide dissolves in the acidic medium, leading to the release of Pb²⁺ ions. These ions then react with sulfate ions (SO₄²⁻) from the sulfuric acid to precipitate lead sulfate (PbSO₄). This lead sulfate and the remaining lead oxide then react further in the aqueous environment to form the hydrated tribasic lead sulfate crystals (3PbO·PbSO₄·H₂O). osti.gov

Studies have demonstrated that it is difficult to achieve a complete conversion to pure tribasic lead sulfate simply by mixing PbO and H₂SO₄; some unreacted lead oxide often remains at the end of the reaction. scribd.comosti.gov The mechanism is influenced by several factors:

Temperature: The stability of 3BS is temperature-dependent.

Starting Materials: The source and phase of the initial lead oxide (e.g., α-PbO vs. β-PbO) can affect the reaction pathway and the final product. scribd.com

Reaction Conditions: The order in which the reactants are added and the local pH variations during mixing play a crucial role in the nucleation and growth of the 3BS crystals. osti.gov

Understanding these mechanistic details is critical for controlling the phase composition and microstructure of the paste, which in turn determines the performance and longevity of the lead-acid battery. researchgate.net

Applications in Materials Science and Industrial Processes Beyond Batteries

Heat Stabilization Mechanisms in Polymer Systems

Tribasic lead sulfate (B86663) is a highly effective heat stabilizer, particularly for polyvinyl chloride (PVC). naturalpigments.com Its primary function is to prevent the degradation of the polymer during high-temperature processing and to enhance the long-term durability of the final product. naturalpigments.com

Application in Polyvinyl Chloride (PVC) Stabilization

During the processing of PVC at elevated temperatures, the polymer has a tendency to undergo thermal degradation, which involves the release of hydrochloric acid (HCl). mdpi.com This process, known as dehydrochlorination, can lead to discoloration, embrittlement, and a significant loss of mechanical strength in the PVC product. mdpi.com Tribasic lead sulfate acts as a potent stabilizer by neutralizing the released HCl, thereby inhibiting this degradation cascade. mdpi.comkanademy.com The interaction involves the lead compound reacting with HCl to form lead chloride (PbCl₂), a stable byproduct that does not promote further degradation. mdpi.comnaturalpigments.com This stabilizing action allows for a wider processing window for PVC resins and ensures the quality of the manufactured goods. sanyigroupct.com

Synergistic Effects with Other Stabilizers (e.g., Dibasic Lead Phosphite)

Tribasic lead sulfate is often used in conjunction with other lead-based stabilizers to achieve enhanced performance, a phenomenon known as synergism. wsdchemical.comwikipedia.orgpvcchemical.com A notable example is its combination with dibasic lead phosphite (B83602). researchgate.netgoldstab.com This combination provides excellent heat and light stability, as well as improved weather resistance to the PVC product. goldstab.comisca.me While tribasic lead sulfate is a powerful HCl scavenger, dibasic lead phosphite contributes antioxidant properties and can shield the polymer from UV radiation. researchgate.net This dual-action approach addresses multiple degradation pathways, resulting in a more robust and durable PVC material. isca.me The phosphite component can interrupt oxidative processes that can also contribute to the breakdown of the polymer, complementing the acid-neutralizing capability of the tribasic lead sulfate. researchgate.net

Table 1: Synergistic Heat Stabilization in PVC

| Stabilizer Component | Primary Function | Contribution to Synergy |

| Tribasic Lead Sulfate | Excellent HCl scavenger | Provides primary heat stability by neutralizing acid. |

| Dibasic Lead Phosphite | Antioxidant and UV shielding | Improves light stability and weather resistance. |

| Combined System | Comprehensive stabilization | Offers superior long-term heat and light stability. |

Role in Mitigating Polymer Degradation

The fundamental role of tribasic lead sulfate in mitigating polymer degradation lies in its ability to prevent the autocatalytic dehydrochlorination of PVC. mdpi.commdpi.com The release of HCl during heating can accelerate further degradation of the polymer chain. By efficiently scavenging this acid, tribasic lead sulfate halts this chain reaction. pvcchemical.com The lead ions in the stabilizer form coordination bonds with the electron-rich sites on the polymer chain, which helps to prevent the initial elimination of HCl. mdpi.com This stabilization of the polymer structure preserves its integrity and mechanical properties, ensuring the longevity of PVC products such as pipes, cables, and window profiles. mdpi.com

Pigmentary Applications in Coatings and Paints

In addition to its role as a stabilizer, tribasic lead sulfate has been utilized as a white pigment in various coatings and paints. naturalpigments.com Its pigmentary properties contribute to both the aesthetic and functional characteristics of the final coating.

Contributions to Opacity and Durability

As a pigment, tribasic lead sulfate provides good opacity to paints and coatings, although its hiding power is generally considered to be less than that of basic lead carbonate ("white lead"). naturalpigments.comsanyigroupct.com The basic form of lead sulfate offers better opacity than the neutral form due to its particle structure. naturalpigments.com The durability of coatings containing tribasic lead sulfate is enhanced by its low solubility in water and its resistance to various environmental factors. naturalpigments.com This insolubility helps to create a long-lasting and protective film. naturalpigments.com Furthermore, it is not readily affected by hydrogen sulfide (B99878) in the atmosphere, which can cause other lead-based pigments to darken. naturalpigments.comsanyigroupct.com

Table 2: Pigment Properties of Tribasic Lead Sulfate

| Property | Description |

| Color | Dazzling whiteness, though can have a slightly yellower tone compared to lead white. naturalpigments.comsanyigroupct.com |

| Opacity | Good, but generally less than basic lead carbonate. The basic form is more opaque than the neutral form. naturalpigments.comsanyigroupct.com |

| Durability | High, due to low water solubility and resistance to atmospheric pollutants like hydrogen sulfide. naturalpigments.comsanyigroupct.com |

| Lightfastness | Unaffected by light. naturalpigments.com |

Historical and Current Uses as a Coloring Agent

Historically, various forms of lead sulfate have been used as white pigments in art and decorative paints. It has been identified in Chinese paintings from the 13th to 16th centuries and was used by British watercolorists in the late 18th and early 19th centuries. Lead sulfate-based pigments were sold under various trade names, including "Flemish white" and "sublimed white lead." The use of lead-based paints, including those containing lead sulfate, has significantly declined in many countries due to health and environmental concerns related to lead toxicity. isca.me While its use in consumer paints is now heavily restricted or banned in many regions, it may still be found in certain specialized industrial coatings and historical applications. isca.me

Advanced Materials and Nanoscience Integration

The distinct physicochemical properties of tribasic lead sulfate (TBLS), stemming from its unique crystalline structure, have prompted investigations into its role in the development of advanced materials and its potential integration into nanoscience. alapolystabs.com Research in this area is exploring how the compound's inherent characteristics can be leveraged for novel applications beyond its traditional uses.

Potential in Nanotechnology Applications

The integration of tribasic lead sulfate into nanotechnology is an emerging area of interest for researchers. alapolystabs.com The unique crystal structure of TBLS is considered a key factor that could be harnessed at the nanoscale. alapolystabs.com While extensive, concrete applications are still in the exploratory phases, the synthesis of nanostructured lead-based materials suggests a potential pathway for the development of TBLS nanomaterials. For instance, research has shown that nanostructured crystals of lead oxide (PbO) can be derived from lead sulfate precursors, indicating the feasibility of producing lead-based compounds with controlled nanoscale morphologies. researchgate.net

The development of TBLS in nanoparticle form could pave the way for its use in various nanotechnology-related fields. The properties of materials at the nanoscale can differ significantly from their bulk counterparts, potentially unlocking new functionalities. The scientific community continues to investigate how the controlled synthesis of tribasic lead sulfate nanostructures could lead to novel applications in advanced materials and other technology sectors. alapolystabs.com

Development of Advanced Materials Leveraging Unique Crystalline Structure

The crystalline structure of tribasic lead sulfate is a defining feature that influences its material properties and performance in various applications. alapolystabs.com Detailed structural analysis by X-ray and neutron diffraction has provided a comprehensive understanding of its atomic arrangement. osti.gov This knowledge is crucial for developing advanced materials where the crystalline nature of TBLS can be exploited.

The crystal structure of tribasic lead sulfate (3PbO·PbSO₄·H₂O) has been determined to have a layered arrangement. osti.gov This structural characteristic is significant in the context of its application in lead-acid batteries, where the morphology of lead sulfate crystals plays a role in the battery's performance and longevity. royalsocietypublishing.orgnih.gov The conversion between different lead sulfate crystalline forms, including tribasic and tetrabasic lead sulfate, influences the electrochemical properties of the battery electrodes. royalsocietypublishing.orgnih.gov

Table 1: Crystallographic Data for Tribasic Lead Sulfate

| Property | Value |

| Chemical Formula | 3PbO·PbSO₄·H₂O |

| Crystal System | |

| Space Group | P1 |

| Unit Cell Dimensions | a = 6.378(1) Å, b = 7.454(2) Å, c = 10.308(2) Å |

| Unit Cell Angles | α = 75.26(3)°, β = 79.37(3)°, γ = 88.16(3)° |

| Data sourced from scientific studies on the crystal structure of tribasic lead sulfate. osti.gov |

Other Industrial Uses

Beyond its well-established role in PVC stabilization and its potential in advanced materials, tribasic lead sulfate finds utility in other industrial processes, primarily due to its physical and chemical properties.

Manufacturing of Ceramics and Glass

In the ceramics and glass industries, tribasic lead sulfate is utilized as an additive. alapolystabs.com Its application in this sector is primarily due to its ability to impart a bright white appearance to the final products. xiongfa-tech.com The compound's white crystalline nature contributes to the opacity and color of glazes and glass formulations. alapolystabs.com Furthermore, as an additive in ceramic materials, TBLS can enhance their mechanical properties and heat resistance. xiongfa-tech.com

Application as a Heavy Filler Material

Tribasic lead sulfate's high density is a key property that allows for its use as a heavy filler material. alphachem.biz In various industrial applications, fillers are incorporated into materials to modify their properties, and in the case of TBLS, to increase density. alphachem.biz High-density fillers are important in the manufacturing of polymer composites where increased weight is a desired characteristic. researchgate.netresearchgate.net The incorporation of dense fillers like TBLS can improve the bulk of the material and, in some cases, enhance properties such as dimensional stability and rigidity. alphachem.bizresearchgate.net

Table 2: Physical Properties of Tribasic Lead Sulfate Relevant to Industrial Applications

| Property | Value | Relevance |

| Appearance | White powder | Contributes to whiteness in ceramics and pigments. cjspvc.comsinochemi.com |

| Density | 7.1 g/cm³ | Enables its use as a heavy filler material. cjspvc.comsinochemi.com |

| Thermal Stability | Good heat resistance | Beneficial for applications in high-temperature processing. alphachem.biz |

| Electrical Insulation | Excellent | A key property for its use in PVC for electrical applications. specialchem.com |

Environmental Geochemistry and Lead Speciation Studies

Formation and Stability in Environmental Matrices

The environmental behavior of tribasic lead sulfate (B86663) is significantly influenced by the chemical conditions of the surrounding matrix, particularly pH. Its formation and stability are critical factors in understanding the fate and transport of lead in contaminated environments.

The speciation of lead in the environment is heavily dependent on pH. In aqueous systems, the dominant form of lead changes as pH varies. While the free lead ion (Pb²⁺) is common in acidic conditions, as the pH increases, hydrolysis leads to the formation of various lead-hydroxy species.

Tribasic lead sulfate (3PbO·PbSO₄·H₂O) is a basic lead sulfate, and its formation is favored in slightly basic or near-neutral conditions. Research indicates that a slightly basic environment facilitates the production of lead(II) oxide (PbO), which can then react with lead sulfate (PbSO₄) to form basic lead sulfates. researchgate.net One synthesis method for tribasic lead sulfate involves reacting purified lead sulfate with a sodium hydroxide (B78521) solution, followed by washing the resulting precipitate until the filtrate is neutral, with a pH between 6.5 and 7.5, indicating the compound's stability in this range. google.com

The stability of tribasic lead sulfate is also temperature-dependent; it is considered the stable basic sulfate at temperatures below 71.1°C. researchgate.net Due to its low solubility in water, it is a relatively stable solid phase once formed. alphachem.bizalapolystabs.com Its chemical stability extends to resistance against both acids and alkalis, which makes it suitable for applications where it must withstand harsh environments. alphachem.biz

Table 1: pH and Lead Speciation

| pH Range | Dominant Lead Species (Simplified) | Relevance to Tribasic Lead Sulfate Formation |

|---|---|---|

| < 6.0 | Pb²⁺ (free lead ion) | Unfavorable for formation. |

| 6.0 - 8.0 | Pb(OH)⁺, Pb(OH)₂ (aq) | Favorable for formation; hydrolysis products react with sulfate. |

| > 8.0 | Pb(OH)₃⁻, Pb(OH)₄²⁻ | Formation of other lead hydroxides may compete. |

Note: This table provides a simplified overview of lead speciation. The actual species and their concentrations can vary based on temperature, pressure, and the presence of other ions.

Tribasic lead sulfate is sparingly soluble in water but can undergo transformations in aqueous environments, particularly through reactions with other chemical agents. alapolystabs.com It is soluble in substances like ammonium (B1175870) acetate (B1210297) and hot concentrated hydrochloric acid.

In industrial and recycling contexts, the transformation of lead sulfates is a key process. For instance, in the recycling of lead-acid batteries, where lead sulfate is a major component, it can be desulfurized and converted into other compounds. researchgate.net One pathway involves reacting lead sulfate with an alkaline solution, such as sodium hydroxide, to synthesize tribasic lead sulfate. google.com

Another transformation pathway involves reacting lead sulfate with sodium carbonate, which converts it to lead carbonate. researchgate.net These processes are typically part of hydrometallurgical routes designed to recover lead from waste materials. researchgate.net In the environment, the presence of sulfide (B99878) can lead to the transformation of tribasic lead sulfate into the more stable lead sulfide.

Lead Compound Emissions and Transformation in Industrial Processes

Tribasic lead sulfate is primarily used as a heat stabilizer in polyvinyl chloride (PVC) and as a pigment in paints and coatings. alphachem.bizalapolystabs.com Its production and use in these industrial processes can lead to the release of lead into the environment.

The lead content of tribasic lead sulfate is a key parameter in understanding potential emissions. Different lead-based stabilizers have varying percentages of lead.

Table 2: Lead Content of Various Lead Stabilizers

| Stabilizer Type | Lead Content (%) |

|---|---|

| Tetra-basic lead sulphate | 85% |

| Tri-basic lead sulphate | 82% |

| Di-basic lead phosphite (B83602) | 82% |

| Di-basic lead phthalate | 75% |

| Di-basic lead stearate | 51% |

| Normal lead stearate | 28% |

Source: Data derived from industry information on PVC stabilizers. seepvcforum.com

The primary route for the release of lead from products containing tribasic lead sulfate is through leaching and degradation. Tribasic lead sulfate is used in products that have a long service life, such as PVC pipes, cables, and window profiles. seepvcforum.com

Studies have indicated that lead can leach from PVC products over time, particularly when exposed to certain environmental conditions like heat and acidity. tldvietnam.com This leached lead can contaminate soil and water. The form of lead released would likely be dissolved lead ions or lead compounds formed through environmental interactions.

Another significant release pathway is through the degradation or disposal of products containing tribasic lead sulfate. The weathering of paints containing lead pigments can release lead-containing dust into the atmosphere and surrounding soil. alphachem.biz Similarly, the disposal of PVC products in landfills can lead to the slow release of lead into the leachate. Incineration of these products without adequate flue gas scrubbing can also release lead into the atmosphere. chemicalbook.com

Advanced Analytical and Characterization Techniques

X-ray Diffraction (XRD) Methodologies

X-ray diffraction (XRD) is a primary tool for the analysis of crystalline materials like tribasic lead sulfate (B86663). It is used for phase identification, quantitative analysis, and the determination of crystallite size.

Quantitative phase analysis by XRD is crucial for determining the precise content of tribasic lead sulfate (3BS) in mixtures, such as in the curing products of lead-acid battery plates, which often contain other phases like tetrabasic lead sulfate (4BS) and lead(II) oxide (PbO). google.comgoogle.com The fundamental principle is that the intensity of the diffraction pattern of a specific phase in a mixture is proportional to its concentration. google.comgoogle.com

External Standard Method: This method involves creating a calibration curve from standard samples with known concentrations of pure tribasic lead sulfate. google.com First, a series of standard samples are prepared by mixing pure 3BS with a matrix material, such as PbO. google.com The integrated intensity of a specific, non-overlapping diffraction peak of 3BS is measured for each standard sample. google.com A calibration curve is then plotted with the integrated intensity ratio against the known content of 3BS. google.com To analyze an unknown sample, it is prepared and measured under the identical XRD conditions. google.com The content of 3BS in the unknown sample is then determined by finding its measured diffraction peak intensity on the calibration curve. google.com This method is noted for its accuracy, with errors reported to be less than 1-2.5%. google.com

Incremental (Method of Addition) Method: The incremental or addition method is another technique used for quantification. google.com In this procedure, the diffraction line intensity of tribasic lead sulfate in the sample is first measured. google.com Then, a known quantity of pure 3BS is added to the sample, and the diffraction line intensity is measured again. google.com The mass fraction of 3BS in the original sample can be calculated using the polycrystalline diffraction spectral line intensity formula, which relates the change in intensity to the amount of standard added. google.com This method is also effective and provides a simple and rapid way to measure 3BS content with reported errors between 1-4.3%. google.com

| Parameter | Setting |

|---|---|

| Radiation | CuKα |

| Tube Voltage | 40kV |

| Tube Current | 30mA |

| Diaphragm System | DS=SS=1°, RS=0.3mm |

| Scan Mode | θ-2θ continuous sweep |

| Scan Speed | 0.1°/min |

The size of the crystallites, which are the smallest coherent diffracting domains, significantly influences the material's properties. In the context of lead-acid batteries, crystallite size can affect performance. researchgate.net The Scherrer method is a common and established technique for estimating the average crystallite size from the broadening of XRD peaks. rigaku.comrigaku.com The size is calculated using the Scherrer equation:

D = Kλ / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

Studies have used this approach to analyze tribasic lead sulfate, with one investigation noting that at high temperatures, the acid-to-leady-oxide ratio influences the 3BS crystallite size, which can attain a maximum value of 58 nm. researchgate.net

In-situ XRD is a powerful technique for tracking phase transformations in real-time under non-ambient conditions, such as during heating or electrochemical processes. iaea.orgnih.govmdpi.com This method allows for the continuous monitoring of changes in the crystal structure of tribasic lead sulfate as a function of temperature or reaction progress. iaea.orgmdpi.com For instance, in the context of lead-acid batteries, in-situ XRD can be used to observe the conversion of lead compounds during the curing and formation processes, providing critical insights into the reaction mechanisms. iaea.orgresearchgate.net By collecting diffraction patterns at intervals, researchers can identify intermediate phases, determine transformation kinetics, and understand how processing conditions affect the final product composition. mdpi.com

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the morphology, or the size, shape, and surface texture, of tribasic lead sulfate particles. researchgate.netresearchgate.netresearchgate.net This information is critical as the particle morphology can impact the material's performance in applications like PVC stabilization and battery pastes. researchgate.netroyalsocietypublishing.org

Studies using SEM have consistently shown that tribasic lead sulfate typically forms well-defined crystals. The morphology is often described as elongated, needle-shaped, or plate-like structures. researchgate.netresearchgate.net One study reported the synthesis of 3BS as elongated plates with dimensions of 4–8 µm in length, 1–3 µm in width, and 0.1–0.2 µm in thickness. researchgate.net Another investigation noted that 3BS structures appeared as needle-shaped crystals. scribd.com SEM analysis reveals that these distinct morphological features contribute to different performance characteristics; for example, in battery pastes, 3BS structures are associated with a higher charge acceptance rate compared to the more equiaxed particles of tetrabasic lead sulfate. researchgate.netresearchgate.net

Thermal Analysis Methods

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the effects of heat on tribasic lead sulfate. These methods provide information on thermal stability, decomposition temperatures, and phase transitions. google.comscirp.org

Tribasic lead sulfate is known for its good heat stability, a property that makes it an effective heat stabilizer for PVC. alphachem.biz It has a high melting point of 820°C. google.com TGA measures the change in mass of a sample as a function of temperature. When applied to related lead sulfate compounds, TGA shows that decomposition at high temperatures (in the range of 886°C - 1142°C) leads to the formation of lead(II) oxide (PbO) as the final product. scirp.orgresearchgate.net This indicates that the sulfate component is lost as sulfur oxides at elevated temperatures. Such analyses are crucial for determining the maximum processing temperatures for materials containing tribasic lead sulfate and for understanding its behavior under extreme thermal conditions. alphachem.biz

Surface Area Measurement (BET)

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of materials. upi.edu This information is critical as the surface area influences the material's reactivity and interaction with its environment. The method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the solid material at or near the boiling point of the adsorbate. upi.edu

By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated. From the linear region of this isotherm, the monolayer capacity—the amount of gas required to form a single molecular layer on the surface—can be calculated. This value, along with the cross-sectional area of the adsorbate molecule, is used to determine the total surface area of the material. upi.edu The specific surface area of lead oxides and sulfates is a parameter known to affect battery production efficiency and performance. researchgate.net

While specific BET surface area values for tribasic lead sulfate are not extensively detailed in the provided search results, the importance of this parameter for precursor materials in lead-acid batteries is acknowledged. The morphology of tribasic lead sulfate, often consisting of elongated plates, suggests that changes in synthesis conditions could significantly alter the specific surface area, thereby impacting its properties. researchgate.net

Table 1: Representative Particle Morphology of Tribasic Lead Sulfate

| Parameter | Value Range |

| Length | 4–8 µm |

| Width | 1–3 µm |

| Thickness | 0.1–0.2 µm |

Spectroscopic Characterization (General Mention)

Infrared (IR) Spectroscopy is frequently employed to characterize basic lead sulfates. The technique probes the vibrational modes of the sulfate (SO₄²⁻) ions and the lead-oxygen (Pb-O) bonds within the crystal lattice. For related compounds like tetrabasic lead sulfate, IR spectra show characteristic regions dominated by the internal SO₄²⁻ vibrations (typically in the 600 to 1200 cm⁻¹ range) and the PbO modes (below 550 cm⁻¹). unlp.edu.ar The position and splitting of these bands provide information consistent with site symmetry analysis of the crystal structure. unlp.edu.ar The presence of impurities, such as carbonates, can also be readily detected by their strong IR absorptions. unlp.edu.ar Characterization of precursors and reaction products using Fourier Transform Infrared (FTIR) spectroscopy is a common practice in the synthesis of lead compounds. researchgate.net

Raman Spectroscopy is another powerful vibrational spectroscopy technique used for the characterization of lead sulfate-containing minerals. westernsydney.edu.auresearchgate.net It is complementary to IR spectroscopy and is particularly sensitive to the symmetric stretching vibrations of non-polar bonds. The Raman spectrum provides a characteristic fingerprint of the compound, allowing for identification and structural analysis. For complex minerals containing lead, sulfate, and carbonate groups, Raman spectroscopy can distinguish between the different anionic vibrations and provide information on factors like hydrogen bonding within the crystal structure. westernsydney.edu.auresearchgate.net

Computational and Theoretical Investigations of Tribasic Lead Sulfate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation offer a microscopic view of tribasic lead sulfate (B86663), enabling researchers to understand its structural characteristics and the factors influencing its physical form.

While experimental techniques like X-ray and neutron diffraction provide the primary data for crystal structures, computational methods are crucial for refining these structures and predicting them. nih.gov The crystal structure of tribasic lead sulfate has been determined experimentally, revealing a triclinic system with the space group Pī. osti.govresearchgate.net

Computational structural refinement typically begins with an experimentally determined crystal structure. nih.gov Using periodic Density Functional Theory (DFT) calculations, the geometry of the crystal lattice is optimized to find the lowest energy configuration. nih.gov This process allows for a comparison between the initial experimental data and the theoretically calculated structure. For many molecular crystals, the theoretical results are found to be in excellent agreement with the experimental ones, thus validating the experimental model. nih.gov

The structure of tribasic lead sulfate can be described as consisting of two types of layers stacked sequentially: one layer is a hexagonal net of lead (Pb) atoms, and the other is a similar layer where half of the lead atoms are replaced by equal numbers of sulfur (S) atoms and twice that number of hydrogen (H) atoms. researchgate.net Structural units found in tetragonal and orthorhombic lead(II) oxide (PbO) are also present in tribasic lead sulfate, providing a basis for relating these structures. osti.govresearchgate.net

Table 1: Experimentally Determined Crystallographic Data for Tribasic Lead Sulfate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 6.378(1) Å |

| b | 7.454(2) Å |

| c | 10.308(2) Å |

| α | 75.26(3)° |

| β | 79.37(3)° |

| γ | 88.16(3)° |

Source: osti.govresearchgate.net

The shape, size, and distribution of tribasic lead sulfate particles are critical for its applications, particularly in lead-acid batteries and PVC stabilization. alapolystabs.comalphachem.biz Computational models can simulate the nucleation and growth processes that determine these morphological characteristics.

Experimentally, tribasic lead sulfate has been synthesized as elongated plates, with dimensions observed to be approximately 4–8 μm in length, 1–3 μm in width, and 0.1–0.2 μm in thickness. researchgate.net Computational fluid dynamics and particle simulation models can be employed to understand how synthesis conditions lead to such morphologies.